N1-(Pyridin-2-yl)ethane-1,2-diamine
Overview
Description
"N1-(Pyridin-2-yl)ethane-1,2-diamine" is a chemical compound with notable features in its molecular structure and interactions. It serves as a fundamental unit in various chemical reactions and the formation of complex structures.
Synthesis Analysis
The synthesis of N1-(Pyridin-2-yl)ethane-1,2-diamine involves condensation reactions under specific conditions. For example, the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under microwave irradiation produces a related compound (Hakimi et al., 2013).
Molecular Structure Analysis
The molecular structure of isomers of this compound shows effective conformations, particularly between the pyridine rings and bridging cyclohexane rings. These structures feature interactions like C–H⋯Npyridine, which play a crucial role in their stability and reactivity (Lai et al., 2006).
Chemical Reactions and Properties
This compound participates in complexation reactions, forming various complexes with metals such as cadmium. These reactions are pivotal in the formation of structures with unique geometries and properties (Hakimi et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as crystal packing and stability, are significantly influenced by molecular interactions like π⋯π contacts, C–H⋯N imine, and C–H⋯π contacts. These interactions determine the formation of various dimensional structures (Lai et al., 2006).
Chemical Properties Analysis
In terms of chemical properties, the behavior of this compound in reactions leading to the formation of metal complexes is noteworthy. The coordination of the compound with metals like cadmium results in complexes with distinct geometries and properties, demonstrating its versatility in forming diverse chemical structures (Hakimi et al., 2013).
Scientific Research Applications
“N1-(Pyridin-2-yl)ethane-1,2-diamine” is a chemical compound with the molecular formula C7H11N3 . It’s a colorless to yellow clear liquid and is used as a mediator for organic electrochemical . It’s also used in the synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which have significant biological and therapeutic value .
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Organic Electrochemical Mediator : This compound is used as a mediator for organic electrochemical . It plays a crucial role in facilitating the transfer of electrons in these reactions.
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Synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines : These compounds have significant biological and therapeutic value . The synthesis process involves various steps and parameters, and “N1-(Pyridin-2-yl)ethane-1,2-diamine” is a key ingredient in this process.
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Oxidative C–N bond cleavage : In a study, it was found that prolonged exposure of the reaction solution of this compound to dioxygen results in the formation of certain complexes . This indicates its potential application in oxidative C-N bond cleavage reactions.
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Ethylene oligomerization : In a research, reductions of imine compounds using this compound produced their corresponding amine analogues . This suggests its potential use in ethylene oligomerization studies.
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Storage and Handling : This compound is stored under inert gas and in a dark place, sealed in dry, at 2-8°C . It’s a colorless to yellow clear liquid and is air sensitive .
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Synthesis of Other Compounds : This compound is used in the synthesis of other compounds. For example, reductions of imine compounds using this compound produced their corresponding amine analogues . Also, it’s used in the synthesis of N1,N2-Dimethyl-N1,N2-bis(pyridin-2-ylmethyl)ethane-1,2-diamine .
Safety And Hazards
“N1-(Pyridin-2-yl)ethane-1,2-diamine” can cause skin irritation (H315) and serious eye irritation (H319) . After handling, skin should be washed thoroughly (P264). Protective gloves, eye protection, and face protection should be worn (P280). If it gets on the skin, it should be washed with plenty of water (P302 + P352). If eye irritation persists, medical advice or attention should be sought (P337 + P313). If it gets in the eyes, they should be rinsed cautiously with water for several minutes. Contact lenses should be removed if present and easy to do, and rinsing should continue (P305 + P351 + P338). Contaminated clothing should be removed and washed before reuse (P362 + P364). If skin irritation occurs, medical advice or attention should be sought (P332 + P313) .
Future Directions
properties
IUPAC Name |
N'-pyridin-2-ylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHXIJJQIJKFSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328456 | |
Record name | N~1~-(Pyridin-2-yl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(Pyridin-2-yl)ethane-1,2-diamine | |
CAS RN |
74764-17-3 | |
Record name | N~1~-(Pyridin-2-yl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(pyridin-2-yl)amino]ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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